SW2_110A is a selective inhibitor of the chromobox homolog protein CBX8, characterized by its ability to penetrate cell membranes. It binds specifically to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM, demonstrating a fivefold higher selectivity for CBX8 compared to other chromobox proteins. This compound has garnered attention in research for its potential applications in cancer therapy, particularly concerning leukemia cells driven by the MLL-AF9 translocation.
SW2_110A was developed through advanced synthetic methodologies that leverage organic chemistry techniques, including amide bond formation and functional group manipulation. Its synthesis is not extensively documented in literature but is noted for its complexity and specificity.
SW2_110A falls under the category of epigenetic inhibitors, specifically targeting chromodomain-containing proteins involved in chromatin remodeling and gene expression regulation. Its classification as a selective inhibitor highlights its potential utility in therapeutic contexts where modulation of gene expression is critical .
The synthesis of SW2_110A involves multiple organic reactions, primarily focusing on the formation of amide bonds. While specific synthetic routes are not publicly detailed, it is known that the compound's development utilizes high-throughput screening methods, including DNA-encoded library technology, which allows for rapid optimization and identification of effective ligands .
The molecular structure of SW2_110A can be represented by its InChI key (HEDLPSLAOJYDMT-FETRQNOVSA-N) and SMILES notation, indicating a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its biological activity.
The structural complexity reflects its targeted action on the chromodomain of CBX8, facilitating specific interactions necessary for its inhibitory function.
SW2_110A participates in several chemical reactions that are critical to its synthesis and functionality:
These reactions are essential for generating intermediates that lead to the final product, ultimately influencing its effectiveness as an inhibitor.
SW2_110A functions by selectively inhibiting the chromodomain of CBX8, which disrupts its association with chromatin. This inhibition leads to altered gene expression profiles, particularly affecting genes such as HOXA9 that are implicated in leukemogenesis. The compound's mechanism involves blocking the interaction between CBX8 and chromatin remodeling complexes, thereby modulating transcriptional activity associated with cancer cell proliferation .
These properties make SW2_110A suitable for laboratory use in various biological assays and experiments related to gene regulation.
SW2_110A has significant potential across various scientific domains:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4